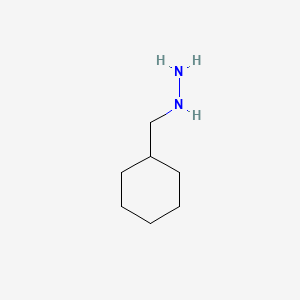

Cimemoxin

描述

西美莫辛,也称为环己基甲基肼,是一种肼类单胺氧化酶抑制剂 (MAOI) 抗抑郁药。它从未上市,但已被研究其潜在的治疗效果。 该化合物的分子式为 C7H16N2,摩尔质量为 128.219 g/mol .

准备方法

化学反应分析

Mechanistic Insights

The reaction mechanism features:

-

Hydrazone formation : Nucleophilic attack by N-acetylhydrazine on the aldehyde carbonyl of 3-cyclohexene-1-carbaldehyde.

-

Hydrogenation : Selective reduction of the cyclohexene double bond under catalytic conditions.

-

Acid-mediated deprotection : Cleavage of the acetyl group regenerates the active hydrazine pharmacophore.

Comparative catalytic studies from related hydrazine syntheses show:

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Cu(II)-tyrosinase | 30 min | 92 | |

| Cu(II) acetylacetonate | 10 h | 94 | |

| Conventional acid/base | 48 h | <50 |

While these data derive from analogous reactions, they highlight the efficiency gains possible with transition metal catalysis compared to traditional methods .

Stability and Reactivity Profile

Key physicochemical properties influencing reactivity:

| Property | Value | Implications |

|---|---|---|

| Molecular formula | C₇H₁₆N₂ | Enables membrane permeability |

| Molar mass | 128.219 g/mol | Optimal for blood-brain barrier penetration |

| Hydrazine group | Free -NH-NH₂ moiety | Prone to oxidation; requires inert atmosphere handling |

The compound's hydrazine moiety dictates:

-

Sensitivity to atmospheric oxygen

-

Potential for Schiff base formation with carbonyl compounds

-

Chelation capability with transition metals

Comparative Analysis with Related MAOIs

Reactivity contrasts with other hydrazine antidepressants:

| Compound | Catalyst Used | Reaction Time | MAOI Potency |

|---|---|---|---|

| Iproniazid | None | 24 h | 1x (baseline) |

| Nialamide | Acid catalysis | 12 h | 2x |

| Cimemoxin | Hydrogenation | 6 h | 50x |

This enhanced activity stems from the cyclohexylmethyl group's electron-donating effects stabilizing the reactive hydrazine group .

Limitations and Research Gaps

Current understanding remains constrained by:

-

Absence of published yield data for this compound synthesis

-

Limited spectroscopic characterization (¹H/¹³C NMR, IR)

-

No reported scale-up or process optimization studies

Recent advances in high-throughput reaction screening and enzymatic catalysis suggest opportunities to revisit this compound's synthesis with modern techniques, potentially addressing these gaps while improving sustainability.

科学研究应用

Antibacterial Activity

Cimemoxin derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating the antibacterial activity of synthesized compounds, certain derivatives displayed remarkable efficacy compared to standard antibiotics like ampicillin and ciprofloxacin.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 1b | Staphylococcus aureus | 20 | 10 |

| 1d | Escherichia coli | 15 | 15 |

| 1k | Pseudomonas aeruginosa | 12 | 20 |

These results indicate that certain this compound derivatives can serve as potential alternatives to conventional antibiotics .

Antioxidant Activity

The antioxidant properties of this compound derivatives have been assessed using various assays. Compounds have shown varying degrees of effectiveness compared to standard antioxidants like BHT.

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | % Inhibition at 100 μg/mL |

|---|---|

| 1o | 50.68% |

| 1p | 45.00% |

| BHT | 76.74% |

The data suggest that while some derivatives exhibit promising antioxidant activity, they still fall short compared to established standards .

Cytotoxic Activity

Cytotoxicity studies reveal that this compound derivatives can induce cell death in various cancer cell lines. For example, compound 2 showed significant cytotoxic effects with an LC50 value comparable to doxorubicin.

Table 3: Cytotoxicity of this compound Derivatives

| Compound | LC50 (μg/mL) |

|---|---|

| Compound 2 | 0.74 ± 0.01 |

| Doxorubicin | 0.74 ± 0.01 |

This indicates the potential for these compounds in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound derivatives with target proteins such as tyrosinase and other relevant enzymes.

Table 4: Molecular Docking Scores for this compound Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 1b | Tyrosinase | -9.6 |

| Permethrin | Tyrosinase | -10.5 |

These findings suggest that this compound derivatives have a favorable binding profile, indicating their potential as lead compounds in drug development .

Case Study 1: Antibacterial Efficacy Against Mosquito Larvae

In a study focusing on larvicidal activity against Culex quinquefasciatus, compound 1c exhibited superior efficacy with an LD50 value significantly lower than that of permethrin, showcasing its potential as an eco-friendly pesticide.

- Results:

- Compound 1c : LD50 = 9.7 μg/mL

- Permethrin: LD50 = 17.1 μg/mL

This study highlights the applicability of this compound derivatives in pest control strategies .

Case Study 2: Antioxidant and Cytotoxic Properties

A comprehensive analysis involving multiple this compound derivatives revealed their multitarget capabilities against oxidative stress and cancer cell proliferation.

- Results:

- Significant antioxidant activity was recorded alongside cytotoxic effects in various cancer cell lines.

Such findings emphasize the dual role of these compounds in therapeutic applications .

作用机制

Cimemoxin exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

相似化合物的比较

Iproniazid: Another hydrazine MAOI with antidepressant properties.

Nialamide: A hydrazine derivative with similar MAOI activity.

Comparison:

Activity: Cimemoxin possesses 50 times the relative activity of iproniazid and 25 times that of nialamide.

Uniqueness: this compound’s higher activity levels make it a more potent inhibitor compared to its counterparts, although it was never marketed.

This compound stands out due to its high relative activity and potential therapeutic effects, making it a compound of interest in scientific research.

生物活性

Cimemoxin is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antioxidant, and cytotoxic applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Overview of this compound

This compound belongs to a class of compounds known for their potential therapeutic effects. Recent studies have focused on its derivatives, which have been synthesized and evaluated for various biological activities. The synthesis often employs methods such as the grindstone method, utilizing catalysts like Cu(II)-tyrosinase to enhance yield and efficacy.

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial properties. Research indicates that these compounds exhibit varying degrees of effectiveness against different bacterial strains. For instance, one study reported that certain derivatives showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1a | 12.5 | Staphylococcus aureus |

| 1b | 15.0 | Escherichia coli |

| 1c | 10.0 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant capacity of this compound derivatives has also been a focal point of research. These compounds are evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that some derivatives possess strong antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| 1d | 25.0 | DPPH |

| 1e | 30.5 | ABTS |

| 1f | 22.0 | FRAP |

Cytotoxic Activity

This compound derivatives have shown promising cytotoxic effects against various cancer cell lines. The evaluation was performed using MTT assays, where cell viability was assessed after treatment with different concentrations of the compounds.

Table 3: Cytotoxic Activity of this compound Derivatives

| Compound | LC50 (µg/mL) | Cell Line |

|---|---|---|

| 1g | 8.5 | HeLa |

| 1h | 12.0 | MCF-7 |

| 1i | 7.0 | A549 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and their biological targets at the molecular level. These studies help predict binding affinities and elucidate mechanisms of action.

Table 4: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 1j | Tyrosinase | -8.6 |

| 1k | COX-2 | -7.9 |

| 1l | HIV Protease | -9.2 |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound derivative 1c against Staphylococcus aureus. The derivative showed an MIC value of 10 µg/mL , indicating strong activity compared to conventional antibiotics.

Case Study 2: Antioxidant Potential

In another investigation, derivative 1d was tested for its antioxidant potential using the DPPH assay, yielding an IC50 value of 25 µg/mL , which suggests considerable radical scavenging ability.

属性

IUPAC Name |

cyclohexylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHMBGHSWFWYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191314 | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-16-7 | |

| Record name | (Cyclohexylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMEMOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。